Benproperine embonate is a pharmaceutical compound primarily used as an antitussive agent, indicated for the symptomatic relief of cough. It is notably more potent than codeine in suppressing cough reflexes and is classified under the category of diphenylmethanes, which are organic compounds featuring a diphenylmethane moiety. The molecular formula for benproperine embonate is , with a molecular weight of approximately 309.45 g/mol .
Benproperine was introduced in the 20th century and has been utilized in various formulations, including the commercial product Cofrel. It is categorized as a small organic molecule and falls under the Anatomical Therapeutic Chemical classification system with the code R05DB02, indicating its role in cough and cold preparations .
The synthesis of benproperine embonate involves several key steps:
In industrial settings, production methods are optimized for yield and purity, employing techniques such as:
Benproperine embonate features a complex molecular structure characterized by its diphenylmethane backbone. The structural formula can be represented as:
Key structural data includes:
Benproperine undergoes various chemical reactions typical of organic compounds containing ether and amine functional groups. Key reactions include:
The compound's stability under different pH levels is crucial for its efficacy as an antitussive agent.
The mechanism by which benproperine exerts its antitussive effects involves central nervous system pathways. It acts primarily by inhibiting the cough reflex at the level of the medulla oblongata. This inhibition is achieved through interactions with specific receptors that modulate neurotransmitter release, leading to reduced sensitivity of cough receptors .
Quantitative studies have shown that benproperine is approximately two to four times more effective than codeine in suppressing cough reflexes, making it a potent alternative for managing acute dry coughs .
Benproperine embonate exhibits specific physical and chemical properties that are essential for its pharmaceutical applications:
Property | Value |
---|---|
Density | Approximately 1.035 g/cm³ |
Boiling Point | 433 °C at 760 mmHg |
Solubility | DMSO: 1.0 mg/mL; PBS (pH 7.2): 1.0 mg/mL |
pKa | Approximately 9.46 |
Refractive Index | Approximately 1.5614 |
These properties influence its formulation and bioavailability when administered as a medication .
Benproperine embonate is primarily utilized in clinical settings as an antitussive agent for treating acute dry coughs. Its effectiveness has led to its inclusion in various cough formulations marketed globally, such as Cofrel and Pirexyl. Additionally, ongoing research into its metabolites may reveal further therapeutic potentials or applications in related fields .
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: